molecular formula C32H46O7 B1678602 Kazusamycin B CAS No. 107140-30-7

Kazusamycin B

カタログ番号: B1678602
CAS番号: 107140-30-7
分子量: 542.7 g/mol
InChIキー: OOQHBJFDAPXZJM-BBHORLQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カズサミシンBは、放線菌株ストレプトマイセス属No. 81-484 の培養液から単離された新規抗腫瘍性抗生物質です。 レプトマイシンファミリーに属し、様々な癌細胞株に対して強力な細胞毒性を示します カズサミシンBの分子式はC32H46O7、分子量は542です .

科学的研究の応用

Antimicrobial Activity

1. Antifungal Properties:
Kazusamycin B demonstrates significant antifungal activity against Schizosaccharomyces pombe and Rhizopus javanicus, with minimum inhibitory concentrations (MICs) of 0.05 µg/ml and 2.13 µg/ml, respectively. However, it shows limited activity against Gram-positive and Gram-negative bacteria, indicating its specificity towards certain fungal strains .

2. Mechanism of Action:
The mechanism by which this compound exerts its antifungal effects involves the inhibition of nuclear export processes, particularly affecting the translocation of the HIV-1 regulatory protein Rev at nanomolar concentrations (IC50 = 6.3 nM). This inhibition is crucial for viral replication, making it a potential candidate for further research in antiviral therapies .

Anticancer Applications

This compound has shown promising results as an antitumor agent:

1. Cytotoxicity:
In vitro studies indicate that this compound possesses potent cytotoxic effects against various cancer cell lines, including L1210 leukemia cells (IC50 = 1.8 ng/ml) and P388 leukemia cells (IC100 = 0.0016 µg/ml). These findings suggest its potential utility in cancer treatment protocols .

2. Cell Cycle Arrest:
this compound induces cell cycle arrest at the G1 phase in L1210 cells, leading to abnormal nuclear condensation. This effect is critical for halting the proliferation of cancerous cells, thereby inhibiting tumor growth .

3. Efficacy Against Tumors:
The compound has demonstrated effectiveness against experimental tumors such as murine tumors S180, EL-4, and B16, showcasing its broad-spectrum antitumor activity . Additionally, it has been noted for its activity against doxorubicin-resistant P388 cells, suggesting a potential role in overcoming drug resistance in cancer therapy .

Table 1: Summary of this compound's Biological Activities

Activity Type Target Organisms/Cells IC50/Effect Reference
AntifungalSchizosaccharomyces pombeMIC = 0.05 µg/ml
Rhizopus javanicusMIC = 2.13 µg/ml
AntitumorL1210 leukemia cellsIC50 = 1.8 ng/ml
P388 leukemia cellsIC100 = 0.0016 µg/ml
Various murine tumorsSignificant tumor growth reduction
Nuclear Export InhibitionHIV-1 Rev proteinIC50 = 6.3 nM

生物活性

Kazusamycin B is a novel antibiotic derived from the fermentation broth of Streptomyces sp. No. 81-484. This compound has garnered attention due to its significant biological activity, particularly its antitumor and antibacterial properties. The molecular weight of this compound is approximately 542 Da, and it exhibits a broad spectrum of biological effects, impacting various cellular processes.

Antitumor Activity

This compound has demonstrated potent antitumor activity in various studies. It has been shown to be effective against several cancer cell lines, including:

  • L1210 : A murine leukemia cell line.
  • Human colon adenocarcinoma : Demonstrating efficacy in inhibiting tumor growth.
  • P388 lymphocytic leukemia : Displaying notable in vivo activity.

In vitro studies indicate that this compound inhibits cell growth and induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Cell Cycle Arrest : Studies have shown that this compound disrupts the normal cell cycle, leading to structural changes in the nuclei of treated cells .
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for its antitumor activity.
  • Antibacterial Properties : this compound exhibits antibacterial effects against various pathogens, contributing to its classification as an antibiotic .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vitro Efficacy Against Tumor Cells :
    • A study demonstrated that this compound effectively inhibited the proliferation of L1210 cells with an IC50 value indicating significant potency.
    • The compound was also effective against human colon adenocarcinoma cells, showcasing its broad-spectrum antitumor capabilities .
  • In Vivo Studies :
    • In animal models, this compound was administered to mice with P388 lymphocytic leukemia, resulting in a marked reduction in tumor size and improved survival rates compared to control groups .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismObserved EffectReference
Antitumor ActivityL1210Growth inhibition (IC50)
Antitumor ActivityHuman Colon AdenocarcinomaSignificant growth suppression
In Vivo EfficacyP388 Lymphocytic LeukemiaReduced tumor size and improved survival
Antibacterial ActivityVarious PathogensInhibition of bacterial growth

特性

IUPAC Name

(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHBJFDAPXZJM-BBHORLQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107140-30-7
Record name PD 124895
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kazusamycin B
Reactant of Route 2
Kazusamycin B
Reactant of Route 3
Kazusamycin B
Reactant of Route 4
Kazusamycin B
Reactant of Route 5
Kazusamycin B
Reactant of Route 6
Kazusamycin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。